Regiochemical Differentiation: 2-Sulfonyl vs. 8-Sulfonyl Substitution in Tetrahydro-pyridoindoles
The target compound bears the benzothiadiazole sulfonamide at the 2-position (piperidine nitrogen), whereas the most characterized THPI series places sulfonamide substituents at the 8-position of the indole ring [1]. In the 8-sulfonyl series, the most potent 5-HT₆ antagonist (compound 4c) achieved an IC₅₀ of 2.6 µM against human recombinant 5-HT₆ receptors in HEK293 cells [2]. No 2-sulfonyl analogue has been reported in this assay, indicating that the target compound's activity at 5-HT₆ receptors is entirely unknown and cannot be predicted from the 8-sulfonyl SAR.
| Evidence Dimension | 5-HT₆ receptor antagonism (IC₅₀) |
|---|---|
| Target Compound Data | Not tested / not reported in 5-HT₆ assay |
| Comparator Or Baseline | 8-sulfonyl THPI compound 4c: IC₅₀ = 2.6 µM (HEK293 cells, radioligand binding) |
| Quantified Difference | Insufficient data to quantify difference; presence of 2-sulfonyl rather than 8-sulfonyl indicates a structurally distinct chemotype. |
| Conditions | Human recombinant 5-HT₆ receptor expressed in HEK293 cells; radioligand binding assay [2] |
Why This Matters
The regioisomeric difference means that binding affinities, selectivity profiles, and ADME properties cannot be extrapolated from the extensively studied 8-sulfonyl series, necessitating direct experimental evaluation if 5-HT₆ or related GPCR targeting is intended.
- [1] Hamprecht, D., Micheli, F., Leonardi, A., et al. (2009). 8-Sulfonyl-substituted tetrahydro-1H-pyrido[4,3-b]indoles as 5-HT₆ receptor antagonists. *European Journal of Medicinal Chemistry*, 45(1), 326–334. View Source
- [2] BindingDB Entry BDBM50316297: CHEMBL1099282, N,N,2-Trimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-sulfonamide IC₅₀ = 2.60E+4 nM at human recombinant 5HT₆ receptor. View Source
